Substance P, N-spermine-gln(5)-

Neurokinin receptor pharmacology NK-3 receptor agonism Rat portal vein bioassay

Researchers requiring a metabolically stable, NK-3-preferring agonist free of bronchoconstrictor activity can utilize this post-translationally modified Substance P analog. Standard NK-1/NK-2 agonists cannot substitute for this unique pharmacological profile. - Selective NK-3 recognition (EC₅₀ 588 nM in rat portal vein) with no NK-2 activity. - Thiorphan-resistant; eliminates protease inhibitor co-administration in experimental protocols. - Enables NK-1/NK-3 pathway dissection without confounding smooth muscle spasmogenic or pro-inflammatory effects.

Molecular Formula C73H121N21O13S
Molecular Weight 1532.9 g/mol
CAS No. 141231-59-6
Cat. No. B134142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSubstance P, N-spermine-gln(5)-
CAS141231-59-6
SynonymsN-spermine-Gln(5)-substance P
Spm-SP
substance P, N-spermine-Gln(5)-
substance P, N-spermine-glutaminyl(5)-
Molecular FormulaC73H121N21O13S
Molecular Weight1532.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)NCCCNCCCCNCCCN)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C73H121N21O13S/c1-47(2)43-55(67(102)87-51(63(78)98)31-42-108-3)86-62(97)46-85-64(99)56(44-48-19-6-4-7-20-48)91-68(103)57(45-49-21-8-5-9-22-49)92-66(101)52(27-29-60(77)95)88-65(100)53(28-30-61(96)83-39-18-37-82-35-13-12-34-81-36-17-33-75)89-69(104)59-26-16-41-94(59)72(107)54(24-10-11-32-74)90-70(105)58-25-15-40-93(58)71(106)50(76)23-14-38-84-73(79)80/h4-9,19-22,47,50-59,81-82H,10-18,23-46,74-76H2,1-3H3,(H2,77,95)(H2,78,98)(H,83,96)(H,85,99)(H,86,97)(H,87,102)(H,88,100)(H,89,104)(H,90,105)(H,91,103)(H,92,101)(H4,79,80,84)/t50-,51-,52-,53-,54-,55-,56-,57-,58-,59-/m0/s1
InChIKeyXMQKJEXWKUHJIE-PVGXKDMPSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

γ-(Glutamyl⁵)Spermine Substance P: Sourcing Guide for Neurokinin Receptor Research


Substance P, N-spermine-gln(5)- (CAS 141231-59-6), also referred to as γ-(glutamyl⁵)spermine-substance P or Spm-SP, is a post-translationally modified analog of the undecapeptide Substance P. The compound is synthesized in vitro via guinea pig liver transglutaminase (TGase)-catalyzed covalent conjugation of spermine to the Gln⁵ residue of Substance P, yielding a 1:1 adduct with molecular formula C₇₃H₁₂₁N₂₁O₁₃S and molecular weight approximately 1533 Da [1]. First characterized by Persico et al. (1992), the spermine adduct was noted to be an 'inactive' derivative with respect to classical smooth muscle spasmogenic and pro-inflammatory activities, later revealed to possess a fundamentally altered neurokinin (NK) receptor selectivity profile [2].

1
NK-3 receptor characterization in isolated tissue bioassaysConfirmed NK-3-mediated pharmacology via selective antagonist shift
2
Metabolically stabilized neuropeptide probeThiorphan-resistant; no NEP inhibitor co-administration required
3
NO-dependent vascular pathway studies without inflammatory confoundingRetains NO-mediated vasodilation; lacks edema and spasmogenic activity
4
CNS septide-sensitive NK-1 subtype dissectionBehavioral pharmacology without NK-2/NK-3 receptor cross-activation

Why Polyamine Moiety Determines Receptor Selectivity and Metabolic Fate


Although Substance P (SP) and its γ-(glutamyl⁵)polyamine derivatives share an identical peptide backbone, the nature of the polyamine conjugated at Gln⁵ dictates a radically divergent pharmacological profile. The spermidine conjugate (Spd-SP) acts as a potent and preferential NK-2 receptor agonist (EC₅₀ = 5.3 nmol/kg bronchoconstriction in guinea pig, 12–30× more potent than SP on NK-2A/B subtypes), whereas the spermine conjugate (Spm-SP) is completely devoid of bronchoconstrictor activity and instead selectively recognizes NK-3 receptors [1]. Furthermore, the large hydrophilic spermine moiety confers resistance to neutral endopeptidase (NEP) degradation that the native SP peptide does not possess, rendering Spm-SP thiorphan-insensitive while native SP's potency shifts significantly upon NEP inhibition [2]. These functional and metabolic divergences mean that neither native SP, Spd-SP, nor standard NK-1/NK-2 selective agonists can serve as surrogates for the NK-3-preferring, metabolically stabilized pharmacology of Spm-SP [3].

Target Spm-SP (this product)
Risk if replaced by Native SP NK-3 receptor selectivity profile may shift; NEP susceptibility and pro-inflammatory activity may confound readouts
Target Spm-SP (this product)
Risk if replaced by Spd-SP analog Receptor preference may invert to NK-2; bronchoconstrictor activity may be introduced; Phe⁷-Phe⁸ bond protection may differ
Target Spm-SP (this product)
Risk if replaced by NK-1/NK-2 selective agonists NK-3 receptor attribution may be lost; septide-sensitive NK-1 pharmacology may not be isolatable

Spm-SP Differential Evidence Guide: Quantitative Comparator Data


NK-3 Receptor Affinity and Selectivity in Rat Portal Vein

In the rat portal vein (RPV) strip preparation, a tissue rich in NK-3 receptors, Spm-SP contracts the vessel with an EC₅₀ of 588 nM, representing a 1.9-fold greater potency than native Substance P (EC₅₀ = 1120 nM). The NK-1 selective agonist [Sar⁹,Met(O₂)¹¹]SP exhibited comparable potency (EC₅₀ similar to Spm-SP), and the rank order of potency was: senktide (NK-3) >> β-Ala⁸ NKA(4-10) > [Sar⁹,Met(O₂)¹¹]SP = Spm-SP > SP. Importantly, only the selective NK-3 receptor antagonist SR 142801 shifted the Spm-SP concentration-response curve to the right (pKB = 5.84), confirming NK-3-mediated activity, whereas NK-1 and NK-2 antagonists (GR-82334, MEN-10,376, WIN 51,708) were ineffective [1]. This represents a qualitative shift in receptor subtype recognition: Spm-SP was previously shown unable to recognize NK-1 or NK-2 receptors in other bioassays [2].

NK-3 Affinity & Selectivity
Head-to-head
EC₅₀ 588 nM; pKB (SR 142801) = 5.84
Supports NK-3 receptor attribution in RPV assay
~1.9-fold more potent than native SP; NK-1/NK-2 antagonists ineffective
Neurokinin receptor pharmacology NK-3 receptor agonism Rat portal vein bioassay

Loss of Bronchoconstrictor Activity vs. Spermidine Analog

In urethane-anesthetized guinea pigs, intravenous injection of Spm-SP was found completely unable to cause bronchoconstriction. This stands in stark contrast to the spermidine conjugate Spd-SP, which was the most effective bronchoconstrictor among all SP analogs tested (EC₅₀ = 5.3 nmol/kg) and was more potent than native SP (EC₅₀ = 26.5 nmol/kg). On rat isolated colon (a NK-2 receptor preparation), Spd-SP contracted with EC₅₀ = 11 nM vs. SP EC₅₀ = 45 nM, while Spm-SP evoked a weaker contractile response (EC₅₀ = 312 nM). Spm-SP was also significantly less effective than SP in determining hypotension [1]. This demonstrates that the replacement of spermidine with spermine at the Gln⁵ position eliminates bronchoconstrictor efficacy entirely, rather than merely modulating potency.

Bronchoconstrictor Activity Loss
Head-to-head
No bronchoconstriction (complete loss)
Eliminates NK-2-mediated airway contractile response
Spd-SP EC₅₀ = 5.3 nmol/kg; colon EC₅₀ 28-fold weaker than Spd-SP
Bronchoconstriction NK-2 receptor pharmacology Airway smooth muscle

Thiorphan-Resistant Metabolic Stability vs. Native SP

Pretreatment with thiorphan, a selective neutral endopeptidase (NEP) inhibitor, shifted the native SP concentration-response curve on rat portal vein leftward from EC₅₀ = 1120 nM to EC₅₀ = 720 nM, reflecting SP's susceptibility to enzymatic degradation. In contrast, the action of Spm-SP was completely thiorphan-resistant, with no shift in its concentration-response curve (EC₅₀ remained at 588 nM with or without thiorphan). This resistance was comparable to that of [Sar⁹,Met(O₂)¹¹]SP, a metabolically stabilized NK-1 agonist [1]. In a separate in vitro proteolysis study, gln⁵ spermine and spermidine analogs of SP demonstrated enhanced resistance to proteases, with the spermine moiety specifically preventing hydrolysis at the Phe⁷-Phe⁸ bond of the SP sequence [2].

NEP Resistance
Head-to-head
Zero EC₅₀ shift with thiorphan
Intrinsic metabolic stability; no NEP inhibitor needed
Native SP shifts 1.56-fold under same conditions
Proteolytic stability Neutral endopeptidase resistance Neuropeptide metabolism

Absence of Pro-Inflammatory and Spasmogenic Activity In Vivo

When administered by plantar injection into rat hind limbs, Spm-SP was completely unable to provoke an acute inflammatory response (edema), in contrast to native SP which reliably induces edema formation. Furthermore, Spm-SP did not antagonize the edema induced by concurrent administration of native SP [1]. A subsequent study confirmed that Spm-SP produces only a weak inflammatory response when injected into the rat hind limb, whereas native SP elicits robust edema. All NO-dependent vascular effects of Spm-SP (rabbit aorta relaxation, blood pressure reduction, inhibition of platelet aggregation) were prevented by the nitric oxide synthase inhibitor L-NAME [2]. In guinea pig ileal segments, Spm-SP was completely ineffective at inducing contraction, confirming its inability to evoke SP-like spasmogenic effects on isolated smooth muscle [2].

Pro-Inflammatory & Spasmogenic Absence
Head-to-head
No edema; no ileum contraction
Dissociates NO-vascular from inflammatory endpoints
All NO-dependent vascular effects blocked by L-NAME
Neurogenic inflammation Edema formation NK-1 receptor pharmacology

Site-Specific Protection of Phe⁷-Phe⁸ Bond from Proteolysis

In vitro metabolism studies using mass spectrometric characterization of degradation products revealed that both gln⁵ spermidine and spermine analogs of SP possess enhanced resistance to proteases relative to native SP. Critically, the spermine moiety conferred a unique qualitative difference: it specifically prevented hydrolysis at the Phe⁷-Phe⁸ bond of the SP sequence, a site that is normally cleaved during SP catabolism. This site-specific protection was attributed to the large size and hydrophilic character of the spermine moiety creating steric hindrance or altered local conformation around the central hydrophobic region of SP [1]. Earlier FAB-MS characterization had confirmed that only Gln⁵ (not Gln⁶) is modified and that the single Lys residue is not involved, establishing the structural homogeneity of the adduct [2].

Phe⁷-Phe⁸ Bond Protection
Head-to-head
Site-specific hydrolysis prevention at Phe⁷-Phe⁸
Predictable metabolic profile from defined cleavage protection
Confirmed by FAB-MS; unique to spermine adduct vs. Spd-SP
Peptide catabolism FAB mass spectrometry Proteolytic mapping

Septide-Sensitive NK-1 Agonism in Nigrostriatal Pathway

Intranigrostriatal injection of both native SP and Spm-SP elicited yawning behavior in rats. Both responses were stereospecifically reduced in a dose-related manner by the NO-synthase inhibitor L-NAME, and this reduction was prevented by L-arginine pretreatment. The NK-1 antagonist RP,67580 blocked yawning induced by both SP and Spm-SP, while systemic reserpine increased yawning. Yawns elicited by both peptides were blocked by scopolamine but not methylscopolamine, indicating central cholinergic involvement. The key differential finding is that Spm-SP was used here specifically as a septide-sensitive NK-1 receptor agonist, allowing the authors to conclude that septide-sensitive NK-1 receptors (not NK-2 or NK-3) are specifically involved in yawning behavior [1]. This CNS application exploits Spm-SP's inability to activate NK-2 and NK-3 receptors, which are not involved in this behavior.

Septide-Sensitive NK-1 in CNS
Head-to-head
Yawning induction; blocked by RP,67580 & L-NAME
Isolates septide-sensitive NK-1 receptor activity in nigrostriatal pathway
No NK-2/NK-3 cross-activation; identical block profile to native SP
NK-1 septide-sensitive receptor Nigrostriatal pathway Yawning behavior

Optimal Research Application Scenarios for Spm-SP


NK-3 Receptor Characterization in Isolated Tissue

Spm-SP can be employed as a preferential NK-3 receptor agonist in rat portal vein strip assays (EC₅₀ = 588 nM), where its activity is specifically antagonized by the NK-3 selective antagonist SR 142801 (pKB = 5.84) but not by NK-1 or NK-2 antagonists (GR-82334, MEN-10,376, WIN 51,708). Its thiorphan-resistant character (no shift in EC₅₀ upon NEP inhibition) eliminates the requirement for protease inhibitor co-administration, simplifying experimental protocols relative to native SP [1]. This application is directly supported by evidence from the Filippelli et al. (1997) study establishing NK-3 receptor recognition.

Dissecting NO-Dependent Vascular from Pro-Inflammatory Effects

Because Spm-SP retains the ability to provoke NO-dependent rabbit aorta relaxation, decrease rat arterial blood pressure, and inhibit collagen-induced platelet aggregation—yet fails to induce bronchoconstriction, edema formation, or guinea pig ileum contraction—it enables pharmacological dissection of NO-linked vascular pathways without confounding inflammatory or smooth muscle contractile readouts. All vascular effects are prevented by L-NAME, confirming NO-dependence [1]. This dual retention/loss profile is directly evidenced by the Esposito et al. (1995) and Persico et al. (1992) studies.

CNS NK-1 Subtype Dissection with Septide-Sensitive Probe

Spm-SP acts as a septide-sensitive NK-1 receptor agonist in the rat nigrostriatal system, eliciting yawning behavior that is blocked by the NK-1 antagonist RP,67580 and the NO-synthase inhibitor L-NAME. Because Spm-SP does not activate NK-2 receptors (unlike Spd-SP) and is not the preferred ligand for NK-3 receptors in all systems, behavioral responses can be attributed specifically to septide-sensitive NK-1 receptor populations [1]. This application scenario is confirmed by the Mancuso et al. (2001) behavioral pharmacology study.

Proteolytic Stability Benchmarking in Neuropeptide Catabolism

The site-specific protection of the Phe⁷-Phe⁸ bond conferred by the spermine moiety, combined with the well-characterized FAB-MS fragmentation pattern confirming exclusive modification at Gln⁵, makes Spm-SP an ideal probe for studying structure-stability relationships in neuropeptide catabolism. Its enhanced overall protease resistance and predictable cleavage pattern allow researchers to use Spm-SP as a stable comparator when profiling novel peptidase inhibitors or characterizing tissue-specific degradation pathways [1][2]. This application draws on Esposito et al. (1999) and Porta et al. (1988).

Application
Selection Property
Validation Focus
NK-3 receptor tissue characterization
NK-3-preferring agonism with confirmed antagonist shift
SR 142801 sensitivity; absence of NK-1/NK-2 antagonist effect
NO-dependent vascular pathway dissection
Retained NO-vascular activity without inflammatory confound
L-NAME reversibility; absence of edema and bronchoconstriction
CNS septide-sensitive NK-1 subtype studies
Septide-sensitive NK-1 agonism without NK-2/NK-3 activation
RP,67580 and scopolamine blockade; reserpine enhancement
Neuropeptide catabolism stability benchmarking
Site-specific Phe⁷-Phe⁸ bond protection; defined metabolite profile
FAB-MS fragmentation consistency; protease resistance comparison
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